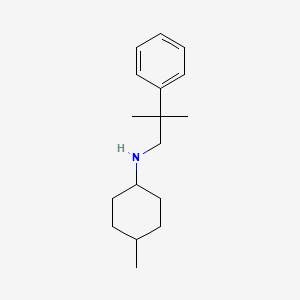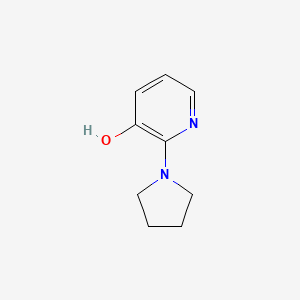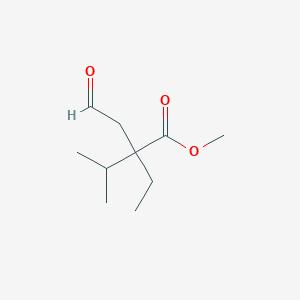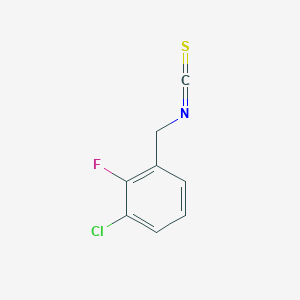
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol
Descripción general
Descripción
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a butene-2-ol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol can be synthesized through a multi-step process involving the protection of hydroxyl groups and subsequent functionalization. One common method involves the reaction of 3-butene-2-ol with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve precise control over reaction conditions, leading to higher yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups through reactions with nucleophiles or electrophiles
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas with a catalyst.
Substitution: Nucleophiles such as Grignard reagents, electrophiles like alkyl halides.
Major Products Formed:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used
Aplicaciones Científicas De Investigación
1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis, facilitating the selective modification of complex molecules.
Biology: Employed in the synthesis of bioactive compounds and pharmaceuticals, where the tert-butyldimethylsiloxy group provides stability and enhances solubility.
Medicine: Utilized in the development of drug delivery systems and prodrugs, where the compound’s stability and reactivity are advantageous.
Industry: Applied in the production of advanced materials, including polymers and coatings, where its unique properties contribute to improved performance
Mecanismo De Acción
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsiloxy group shields the hydroxyl group from unwanted reactions, allowing selective transformations to occur at other sites within the molecule. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively cleaved under mild conditions to regenerate the free hydroxyl group .
Comparación Con Compuestos Similares
(tert-Butyldimethylsilyloxy)acetaldehyde: Another organosilicon compound with similar protecting group properties.
tert-Butyldimethylsilyl chloride: A reagent used to introduce the tert-butyldimethylsiloxy group into various molecules.
tert-Butyldiphenylsilyl ether: A related compound with a different silyl protecting group.
Uniqueness: 1-((tert-Butyldimethylsilyl)oxy)but-3-en-2-ol is unique due to its specific structure, which combines the reactivity of a butene-2-ol backbone with the stability provided by the tert-butyldimethylsiloxy group. This combination allows for selective and efficient chemical transformations, making it a valuable tool in synthetic chemistry .
Propiedades
Fórmula molecular |
C10H22O2Si |
|---|---|
Peso molecular |
202.37 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]oxybut-3-en-2-ol |
InChI |
InChI=1S/C10H22O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h7,9,11H,1,8H2,2-6H3 |
Clave InChI |
CLVRTMCOQVBKTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(C=C)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl-[6-(hydroxymethyl)-3-oxo-2,3-dihydro-4h-1,4-benzoxazin-4-yl]acetate](/img/structure/B8417377.png)








